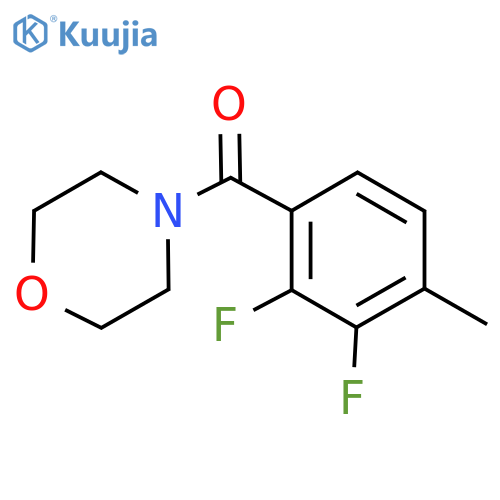

Cas no 708229-87-2 ((2,3-difluoro-4-methylphenyl)(morpholino)methanone)

708229-87-2 structure

商品名:(2,3-difluoro-4-methylphenyl)(morpholino)methanone

CAS番号:708229-87-2

MF:C12H13F2NO2

メガワット:241.23

CID:5079777

(2,3-difluoro-4-methylphenyl)(morpholino)methanone 化学的及び物理的性質

名前と識別子

-

- (2,3-difluoro-4-methylphenyl)(morpholino)methanone

-

- インチ: 1S/C12H13F2NO2/c1-8-2-3-9(11(14)10(8)13)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3

- InChIKey: DSXOAVFSKJNECB-UHFFFAOYSA-N

- ほほえんだ: C1(=C(C=CC(C)=C1F)C(=O)N1CCOCC1)F

(2,3-difluoro-4-methylphenyl)(morpholino)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022IPQ-1g |

(2,3-difluoro-4-methylphenyl)(morpholino)methanone |

708229-87-2 | 1g |

$311.00 | 2023-12-14 | ||

| abcr | AB606363-10g |

(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |

708229-87-2 | 10g |

€1602.90 | 2024-07-19 | ||

| abcr | AB606363-250mg |

(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |

708229-87-2 | 250mg |

€179.50 | 2024-07-19 | ||

| abcr | AB606363-1g |

(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |

708229-87-2 | 1g |

€307.60 | 2024-07-19 | ||

| Aaron | AR022IPQ-5g |

(2,3-difluoro-4-methylphenyl)(morpholino)methanone |

708229-87-2 | 5g |

$934.00 | 2023-12-14 | ||

| abcr | AB606363-5g |

(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |

708229-87-2 | 5g |

€966.10 | 2024-07-19 |

(2,3-difluoro-4-methylphenyl)(morpholino)methanone 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

708229-87-2 ((2,3-difluoro-4-methylphenyl)(morpholino)methanone) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 13769-43-2(potassium metavanadate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:708229-87-2)(2,3-difluoro-4-methylphenyl)(morpholino)methanone

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):182/572/950